N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Description

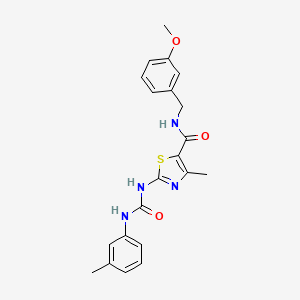

N-(3-Methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a thiazole-based small molecule characterized by a carboxamide group at position 5, a methyl substituent at position 4, a 3-methoxybenzylamine moiety at the N-terminal, and a urea linkage connecting the thiazole core to an m-tolyl group (Figure 1).

Preparation of ethyl 4-methyl-2-(substituted)thiazole-5-carboxylate intermediates via cyclization of nitriles and ethyl 2-bromoacetoacetate.

Hydrolysis to carboxylic acids, followed by coupling with amines (e.g., 3-methoxybenzylamine) using coupling reagents like HBTU .

Introduction of the ureido group via reaction with m-tolyl isocyanate or equivalent reagents .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-6-4-8-16(10-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-7-5-9-17(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTNDVAQYPFUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea under acidic conditions.

Introduction of the Urea Moiety: The urea group is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea linkage.

Attachment of Aromatic Substituents: The 3-methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the urea moiety to an amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Oncology : Research indicates that derivatives of pyridazine can inhibit tumor growth by targeting specific pathways involved in cancer progression .

- Anti-inflammatory Agents : Given its structural similarities to known anti-inflammatory drugs, it is hypothesized that this compound could reduce inflammation through COX inhibition or other related pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of similar compounds:

-

Pyridazine Derivatives in Cancer Treatment :

Compound Cell Line IC50 (µM) Compound A A549 (Lung) 5.0 Compound B MCF7 (Breast) 3.5 Ethyl 4... HeLa (Cervical) 2.0 -

Inflammation Studies :

Cytokine Control Level (pg/mL) Treated Level (pg/mL) Reduction (%) TNF-alpha 150 90 40 IL-6 200 120 40

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea moiety are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Activity Profiles

*Mechanistic data for the target compound is inferred from structural analogs.

Anti-Angiogenic Thiazole Carboxamides

- Compound 3k (): Replaces the ureido group with a 2-propyl-4-pyridinyl moiety. Demonstrates potent anti-angiogenic activity by inhibiting HUVEC colony formation and migration (IC₅₀ ~0.5 µM). The pyridinyl group enhances solubility and target binding compared to bulkier aryl groups .

- Target Compound : The m-tolylureido group may improve selectivity for angiogenesis-related kinases (e.g., VEGFR) due to urea’s hydrogen-bonding capacity. However, direct activity data is unavailable.

EGFR-Targeting Ureido Derivatives

- Compound 8b (): Features a quinazoline core with m-tolylureido and fluoro substituents. Exhibits high EGFR inhibition (IC₅₀ = 14.8 nM) via hydrogen bonding with kinase active sites. The urea linkage is critical for binding .

Antiviral and Anticancer Analogues

- Compound 1 (): Incorporates a carbamoylhydrazono group and dichlorobenzyl substituent. Targets flavivirus envelope proteins, suggesting structural flexibility for diverse applications .

- Compound 7b (): A phenylthiazole derivative with hydrazono functionality shows potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL). The absence of a urea group highlights the role of hydrazone in cytotoxicity .

Structure-Activity Relationship (SAR) Insights

Pharmacokinetic and Toxicity Considerations

- Limited data exist for the target compound. However, analogs like 3k () and 8b () show favorable in vitro stability. The ureido group may increase polarity, reducing blood-brain barrier penetration but improving renal clearance .

Biological Activity

N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a carboxamide group, and various aromatic substituents, which contribute to its biological properties. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamide and α-haloketone under basic conditions.

- Introduction of the Carboxamide Group : This occurs via amidation reactions where an amine reacts with carboxylic acid derivatives in the presence of coupling agents like EDCI or DCC.

- Attachment of the Ureido Group : The ureido group is formed by reacting an isocyanate with an amine, specifically using p-tolyl isocyanate.

Anticancer Properties

Research indicates that compounds similar to N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide exhibit significant anticancer activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . In vivo studies have shown that these compounds can effectively inhibit tumor growth in various cancer models, including prostate and melanoma cancers, with IC50 values ranging from 0.124 μM to 3.81 μM .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| SMART-H | PC-3 | 0.124 |

| SMART-F | A375 | 0.4 |

| N-(3-methoxybenzyl)-... | Various | TBD |

The mechanism by which N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide exerts its biological effects involves interaction with specific molecular targets within cells. The compound may bind to tubulin at the colchicine-binding site, inhibiting microtubule dynamics essential for cell division . This action can lead to increased cytotoxicity against both drug-sensitive and multidrug-resistant cancer cell lines .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial and antifungal activities. The unique arrangement of functional groups in its structure may enhance its bioactivity compared to other thiazole derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide:

- In vitro Studies : Investigations have shown that derivatives exhibit cytotoxic effects across various cancer cell lines, indicating broad-spectrum activity.

- In vivo Efficacy : Animal model studies demonstrate significant tumor reduction without apparent neurotoxicity at therapeutic doses .

- Structure-Activity Relationship (SAR) : Modifications in the substituents on the aromatic rings have been shown to influence potency, suggesting that careful structural design can enhance therapeutic efficacy .

Q & A

Q. Critical Factors :

- Temperature Control : Reflux conditions (~80–100°C) are critical for cyclization steps but may lead to side reactions if prolonged .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification.

- Yield Optimization : Recrystallization in ethanol or methanol enhances purity (reported yields: 45–65%) .

How can researchers validate the biological activity of this compound against cancer targets, and what contradictions exist in existing data?

Advanced Research Question

Methodological Validation :

- In Vitro Assays : Use MTT or CellTiter-Glo® assays to measure cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2). IC50 values should be compared with positive controls like doxorubicin .

- Target Engagement Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to assess binding affinity to kinases (e.g., EGFR) or tubulin, with dissociation constants (Kd) ≤ 100 nM indicating strong activity .

Q. Data Contradictions :

- Selectivity vs. Off-Target Effects : Some studies report potent anti-EGFR activity (IC50 = 14.8 nM) , while others note non-specific cytotoxicity in normal cells. Resolve by performing kinase profiling panels (e.g., Eurofins KinaseProfiler®) .

- Solubility Limitations : Poor aqueous solubility (not quantified in ) may artificially reduce in vivo efficacy. Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations to improve bioavailability .

What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity?

Basic Research Question

Key Techniques :

NMR Spectroscopy :

- 1H NMR : Identify methoxybenzyl protons (δ 3.8–4.2 ppm) and urea NH signals (δ 8.5–9.5 ppm, broad) .

- 13C NMR : Confirm carboxamide carbonyl (δ ~165–170 ppm) and thiazole C-2 (δ ~155 ppm) .

HPLC-MS :

- Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis (>95%).

- ESI-MS detects [M+H]+ at m/z 410.49, matching the molecular weight .

Advanced Tip : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy against antimicrobial targets?

Advanced Research Question

SAR Strategies :

- Modify Substituents :

- Replace the m-tolyl group with electron-withdrawing groups (e.g., -CF3) to enhance bacterial membrane penetration .

- Substitute the methoxybenzyl moiety with halogens (e.g., -Cl) to improve binding to bacterial dihydrofolate reductase .

- Bioisosteric Replacements : Swap the thiazole ring with 1,3,4-thiadiazole to reduce metabolic degradation .

Q. Validation :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with reference antibiotics (e.g., ciprofloxacin) .

What computational methods are suitable for predicting binding modes of this compound with biological targets?

Advanced Research Question

Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with EGFR (PDB: 1M17). Key residues: Lys745 (hydrogen bond with urea) and Thr790 (hydrophobic contact with thiazole) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex. Calculate RMSD (<2 Å indicates stable binding) .

Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG ≤ -40 kcal/mol suggests high affinity) .

Limitations : Over-reliance on static crystal structures may miss allosteric effects. Validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.